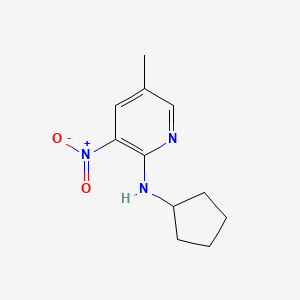
2-Cyclopentylamino-5-methyl-3-nitropyridine
概要
説明
準備方法
The synthesis of 2-Cyclopentylamino-5-methyl-3-nitropyridine involves several steps. One common synthetic route includes the reaction of 2-amino-5-methylpyridine with cyclopentylamine, followed by nitration to introduce the nitro group at the 3-position of the pyridine ring . The reaction conditions typically involve the use of strong acids and nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
化学反応の分析
2-Cyclopentylamino-5-methyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as peracids.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, peracids, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
科学的研究の応用
2-Cyclopentylamino-5-methyl-3-nitropyridine has several scientific research applications:
Biochemistry: The compound is used to study the role of PKG in various biochemical pathways, including muscle relaxation and platelet aggregation.
Environmental Chemistry: Its environmental impact is assessed, particularly its breakdown products and their effects on ecosystems.
Analytical Chemistry: It is used as a reference standard in analytical procedures to ensure accuracy in chemical analysis.
Cardiovascular Research: The compound is studied for its effects on cardiovascular function, particularly in the regulation of blood pressure and heart rate.
作用機序
The mechanism of action of 2-Cyclopentylamino-5-methyl-3-nitropyridine involves its role as an inhibitor of cyclic GMP-dependent protein kinase (PKG). By inhibiting PKG, the compound alters various cellular signaling pathways, leading to changes in cellular functions such as muscle relaxation and platelet aggregation. The molecular targets include PKG and its substrates, which are involved in these pathways.
類似化合物との比較
2-Cyclopentylamino-5-methyl-3-nitropyridine can be compared with other similar compounds, such as:
5-Bromo-2-cyclohexylamino-3-nitropyridine: Similar in structure but with a bromine atom instead of a methyl group.
5-Bromo-N-(4-methoxybenzyl)-3-nitropyridin-2-amine: Contains a methoxybenzyl group instead of a cyclopentyl group.
2-(5-Bromo-3-nitropyridin-2-ylamino)ethanol: Contains an ethanol group instead of a cyclopentyl group.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
生物活性
Overview
2-Cyclopentylamino-5-methyl-3-nitropyridine (CAS 1033202-29-7) is a synthetic compound with significant pharmacological properties. This compound has garnered attention due to its role as a potent inhibitor of cyclic GMP-dependent protein kinase (PKG), which is involved in various cellular signaling pathways. The following sections detail its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C11H15N3O2
- Molecular Weight : 221.3 g/mol
The primary mechanism of action for this compound involves the inhibition of PKG. By blocking this kinase, the compound affects multiple cellular processes including:
- Muscle relaxation
- Platelet aggregation
- Regulation of blood pressure and heart rate
This inhibition can lead to significant physiological changes, making it a candidate for cardiovascular research and potential therapeutic applications.
Pharmacological Applications
Case Studies
Research has highlighted the compound's potential in various experimental models:
- In vitro Studies :
- Inhibition of PKG has been demonstrated in cultured vascular smooth muscle cells, leading to enhanced understanding of its role in vascular biology.
- In vivo Studies :
- Animal models have shown that administration of the compound can lead to significant alterations in blood pressure regulation, suggesting its potential therapeutic use in hypertension.
Comparative Biological Activity Table
Research Findings
Recent studies have focused on the broader implications of nitro compounds in medicinal chemistry:
- Diverse Biological Activities :
-
Environmental Chemistry :
- The environmental impact and breakdown products of such compounds are being evaluated, particularly in terms of their ecological footprint and safety.
特性
IUPAC Name |
N-cyclopentyl-5-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-6-10(14(15)16)11(12-7-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYBBSUGKSEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2CCCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674460 | |
| Record name | N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033202-29-7 | |
| Record name | N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















